N-(4-methoxyphenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide
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Description
N-(4-methoxyphenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.512. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Modification
N-(4-methoxyphenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide and its derivatives have been synthesized and modified for various scientific applications. These modifications aim to explore the compound's potential in different biological and chemical domains.
Synthesis of Novel Compounds for Analgesic and Anti-inflammatory Agents : Novel compounds derived from this chemical structure have been synthesized, leading to the discovery of agents with significant analgesic and anti-inflammatory activities. These compounds are particularly noted for their inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and have been compared with standard drugs for their effectiveness in reducing edema (Abu‐Hashem et al., 2020).
Chemical Modification for Enhanced Pharmacological Profiles : The chemical structure has been modified to enrich the structural types of urea-based TRPV1 antagonists. These modifications have led to the discovery of analogs with improved pharmacological profiles, including enhanced analgesic activity and better tolerability (Nie et al., 2020).
Radioligand and Imaging Applications
The compound and its derivatives have been utilized in the development of radioligands for imaging purposes, particularly in positron emission tomography (PET) for neurological studies.
Development of PET Dopamine D3 Receptor Radioligands : Carbon-11-labeled carboxamide derivatives of the compound have been synthesized as potential PET radioligands for imaging dopamine D3 receptors. These derivatives have shown promising results in terms of radiochemical yields, specific activity, and potential for imaging applications (Gao et al., 2008).
Imaging of Serotonin 5-HT(1A) Receptors : Analogs of the compound have been prepared as PET tracers for serotonin 5-HT(1A) receptors. The synthesized tracers have demonstrated high affinity and selectivity for 5-HT1A receptors, making them promising candidates for in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).
properties
IUPAC Name |
N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-17-4-8-21(9-5-17)32-23-16-22(25-18(2)26-23)28-12-14-29(15-13-28)24(30)27-19-6-10-20(31-3)11-7-19/h4-11,16H,12-15H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNIVPFSMGGSQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.